molecular formula C25H30N6O B5546510 N-(3,5-dimethylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea

N-(3,5-dimethylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea

Cat. No. B5546510
M. Wt: 430.5 g/mol
InChI Key: FNWBXCPYYTVVEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea is a useful research compound. Its molecular formula is C25H30N6O and its molecular weight is 430.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 430.24810960 g/mol and the complexity rating of the compound is 579. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Scientific Research Applications

  • Impact on Food Toxicants Formation

    • Research has highlighted the role of certain compounds in the formation and fate of food toxicants, such as 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), which is produced through reactions involving phenylacetaldehyde and creati(ni)ne, in the presence of formaldehyde and ammonia. These findings suggest potential implications in understanding how similar chemical structures might interact in food processing and storage, potentially contributing to or mitigating the formation of harmful substances (Zamora & Hidalgo, 2015).
  • Applications in Drug Design

    • The unique hydrogen bonding capabilities of ureas make them significant in drug design, incorporated in molecules displaying a broad range of bioactivities. This insight into urea derivatives as modulators of biological targets can inform the development of new therapeutic agents, highlighting the potential medicinal chemistry applications of complex urea compounds (Jagtap et al., 2017).
  • Nitrogen Metabolism in Aquatic Systems

    • Urea plays a critical role in nitrogen metabolism within aquatic ecosystems, serving as a significant nitrogen source for primary producers. Understanding urea's metabolic pathways and regulatory mechanisms can provide insights into managing aquatic environments and the biochemical roles of similar compounds in ecological contexts (Solomon et al., 2010).
  • Therapeutic Potential in Neurodegenerative Diseases

    • Compounds like ursolic acid, found in several plants, have shown potential in managing neurodegenerative and psychiatric diseases due to their ability to prevent oxidative damage and modulate the monoaminergic system. Research into such compounds may offer pathways for developing treatments based on the chemical properties and therapeutic effects of complex urea derivatives (Ramos-Hryb et al., 2017).
  • Environmental and Safety Assessments

    • Studies on the use of urea as a nitrogen fertilizer have addressed environmental concerns, such as ammonia volatilization and greenhouse gas emissions. These investigations underscore the importance of assessing the environmental impact and safety of chemical compounds, including those related to urea, in agricultural practices (Ray et al., 2020).

properties

IUPAC Name

1-(3,5-dimethylphenyl)-3-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N6O/c1-17-13-18(2)15-22(14-17)29-25(32)28-21-9-7-20(8-10-21)27-24-26-19(3)16-23(30-24)31-11-5-4-6-12-31/h7-10,13-16H,4-6,11-12H2,1-3H3,(H,26,27,30)(H2,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWBXCPYYTVVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N4CCCCC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.